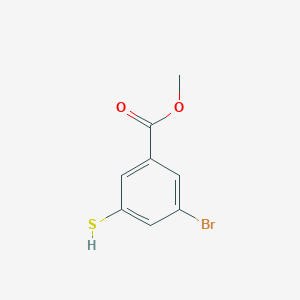
Methyl 3-bromo-5-sulfanylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-5-sulfanylbenzoate: is an organic compound with the molecular formula C₈H₇BrO₂S It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 are substituted with bromine and sulfanyl groups, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis of methyl 3-bromo-5-sulfanylbenzoate typically begins with the bromination of methyl benzoate. This involves the reaction of methyl benzoate with bromine in the presence of a catalyst such as iron(III) bromide.
Thiol Substitution: The brominated product is then subjected to a substitution reaction with a thiol reagent, such as thiourea, under basic conditions to introduce the sulfanyl group at the 5-position.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Methyl 3-bromo-5-sulfanylbenzoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Products include methyl 3-amino-5-sulfanylbenzoate or methyl 3-alkoxy-5-sulfanylbenzoate.
Oxidation: Products include methyl 3-bromo-5-sulfinylbenzoate or methyl 3-bromo-5-sulfonylbenzoate.
Reduction: The major product is methyl 3-hydro-5-sulfanylbenzoate.
Applications De Recherche Scientifique
Methyl 3-bromo-5-sulfanylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of methyl 3-bromo-5-sulfanylbenzoate depends on its specific application. In pharmaceutical research, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the bromine and sulfanyl groups can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Methyl 3-bromo-5-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a sulfanyl group.
Methyl 3-chloro-5-sulfanylbenzoate: Similar structure but with a chlorine atom instead of a bromine atom.
Methyl 3-bromo-5-methylbenzoate: Similar structure but with a methyl group instead of a sulfanyl group.
Uniqueness: Methyl 3-bromo-5-sulfanylbenzoate is unique due to the presence of both bromine and sulfanyl groups, which can impart distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups can enhance its utility in various synthetic and research applications.
Propriétés
IUPAC Name |
methyl 3-bromo-5-sulfanylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c1-11-8(10)5-2-6(9)4-7(12)3-5/h2-4,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEXQXGYNHMJEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
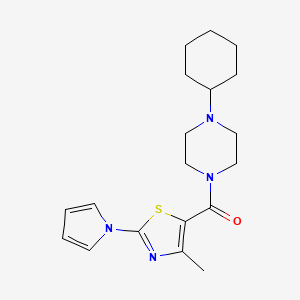

![tert-butyl (1R,6R)-2-oxo-7-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2359673.png)
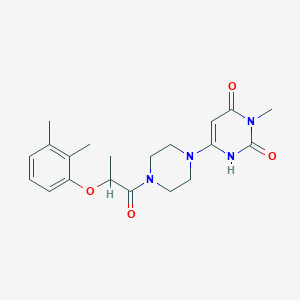
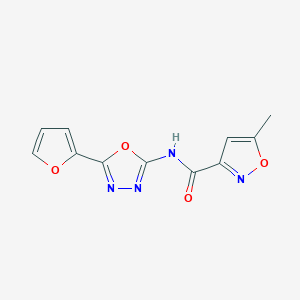
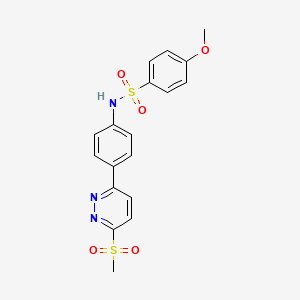
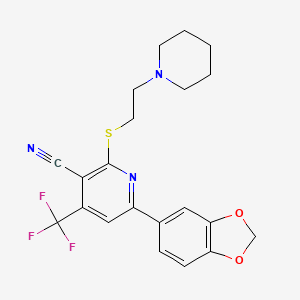

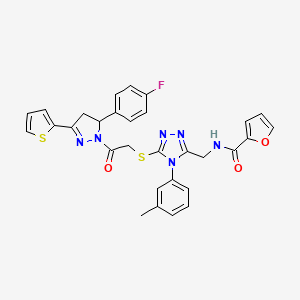
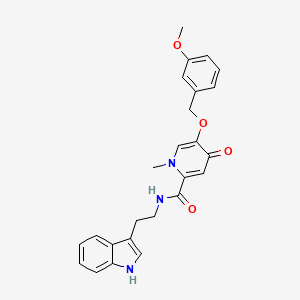
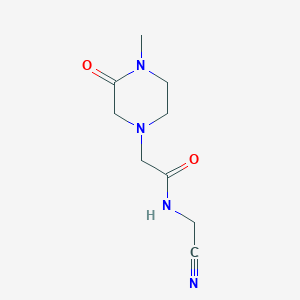

![N-[3-(1,3-dioxan-2-yl)phenyl]methanesulfonamide](/img/structure/B2359688.png)
![1-(3-chloro-4-methylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2359689.png)
